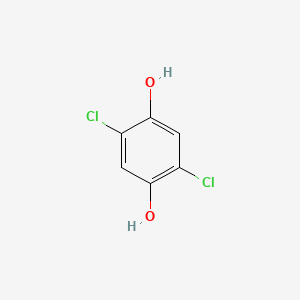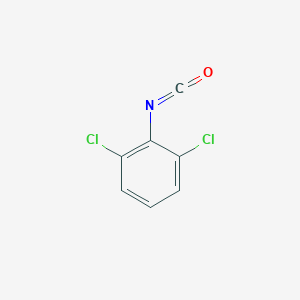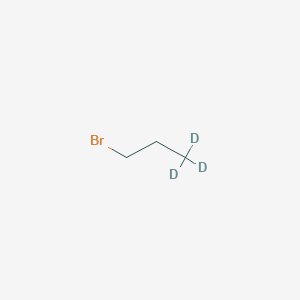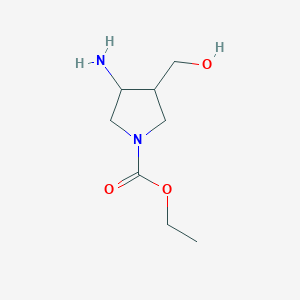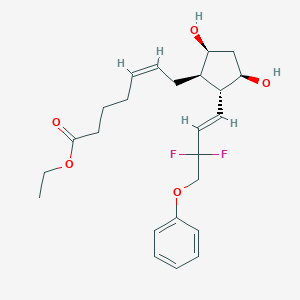
Tafluprost ethyl ester
Overview
Description
Tafluprost ethyl ester is a prostaglandin F2alpha (PGF2alpha) analog . It primarily acts at the FP receptor and has been approved for the treatment of glaucoma . Tafluprost ethyl ester is a form of tafluprost which may have increased lipid solubility compared to the free acid .
Synthesis Analysis
The catalytic asymmetric synthesis of Tafluprost has been reported, demonstrating a new approach to prostaglandins involving symmetrization and desymmetrization of a racemic precursor to control the absolute and relative stereochemistry of the cyclopentyl core .Molecular Structure Analysis
The molecular formula of Tafluprost ethyl ester is C24H32F2O5 . The formal name is 15,15-difluoro-9α,11α-dihydroxy-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-oic acid, ethyl ester .Chemical Reactions Analysis
As an ester, Tafluprost ethyl ester may undergo hydrolysis to form Tafluprost acid .Physical And Chemical Properties Analysis
Tafluprost ethyl ester is a lipophilic ester, which allows it to easily penetrate the cornea . The molecular weight is 438.5 .Scientific Research Applications
I have conducted a search for the scientific research applications of “Tafluprost ethyl ester,” and the information available primarily focuses on its synthesis and use as an antiglaucoma agent. Below are the details for these applications:
Ocular Hypotensive Agent
Tafluprost ethyl ester is used as an efficacious ocular hypotensive agent in the treatment of glaucoma and ocular hypertension, either as monotherapy or as adjunctive therapy to β-blockers .
Synthesis Methodology
A novel convergent synthesis method for Tafluprost has been developed, which is also applied for manufacturing pharmaceutical-grade latanoprost, travoprost, and bimatoprost . The synthesis involves Julia–Lythgoe olefination and employs comparatively cheap reagents .
Mechanism of Action
Mode of Action
Tafluprost ethyl ester is an ester prodrug, which means it is converted into its active form, tafluprost acid, in the body . This conversion is facilitated by corneal esterases . Tafluprost acid is a prostanoid selective FP receptor agonist . It binds to the FP receptor with an affinity that is approximately 12 times higher than that of the carboxylic acid of latanoprost . This binding triggers an increase in the outflow of aqueous humor, which is believed to reduce intraocular pressure (IOP) .
Biochemical Pathways
The primary biochemical pathway involved in the action of tafluprost ethyl ester is the hydrolysis of the ester prodrug to form tafluprost acid, its biologically active metabolite . This process is facilitated by corneal esterases . Once activated, tafluprost acid is further metabolized via fatty acid β-oxidation and phase II conjugation into 1,2,3,4-tetranor acid .
Pharmacokinetics
As a lipophilic ester, tafluprost ethyl ester easily penetrates the cornea and is then activated to the carboxylic acid, tafluprost acid . The onset of action is 2 to 4 hours after application, the maximal effect is reached after 12 hours, and ocular pressure remains lowered for at least 24 hours . Tafluprost acid is inactivated by beta oxidation to 1,2-dinortafluprost acid, 1,2,3,4-tetranortafluprost acid, and its lactone, which are subsequently glucuronidated or hydroxylated .
Result of Action
The primary result of tafluprost ethyl ester’s action is a reduction in intraocular pressure (IOP). This is achieved by increasing the outflow of aqueous humor from the eyes . This makes it an effective treatment for conditions like ocular hypertension and open-angle glaucoma .
Action Environment
The action of tafluprost ethyl ester is influenced by the environment within the eye. As a lipophilic ester, it can easily penetrate the cornea, which is crucial for its activation and subsequent action
Safety and Hazards
properties
IUPAC Name |
ethyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32F2O5/c1-2-30-23(29)13-9-4-3-8-12-19-20(22(28)16-21(19)27)14-15-24(25,26)17-31-18-10-6-5-7-11-18/h3,5-8,10-11,14-15,19-22,27-28H,2,4,9,12-13,16-17H2,1H3/b8-3-,15-14+/t19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWJIEVPQKMQPO-MSHHKXPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tafluprost ethyl ester | |
CAS RN |
209860-89-9 | |
| Record name | Nortafluprost | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE6T2PLV6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



